molecular formula C26H21N5O3S2 B14920473 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide

Cat. No.: B14920473
M. Wt: 515.6 g/mol
InChI Key: PGRBTCWLTDUYHF-UHFFFAOYSA-N
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Description

N~4~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 4-nitrophenylsulfonyl chloride to form an intermediate sulfonamide . This intermediate is then coupled with 2-phenyl-4-quinolinecarboxylic acid under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N4-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit DNA replication or protein synthesis, resulting in the death of cancer cells or bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C26H21N5O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H21N5O3S2/c1-2-24-29-30-26(35-24)31-36(33,34)19-14-12-18(13-15-19)27-25(32)21-16-23(17-8-4-3-5-9-17)28-22-11-7-6-10-20(21)22/h3-16H,2H2,1H3,(H,27,32)(H,30,31)

InChI Key

PGRBTCWLTDUYHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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